molecular formula C16H19N3O3S2 B3440611 N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}cyclohexanecarboxamide

N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}cyclohexanecarboxamide

Cat. No.: B3440611
M. Wt: 365.5 g/mol
InChI Key: NXQXHDRNBODHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

Thiazoles can be synthesized through various methods. For instance, one method involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform . Another method involves a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions. For instance, they can be functionalized at the 2-position to yield a large array of 5-aryl-2-arylsulfonyl-1,3-thiazoles .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C .

Mechanism of Action

TAK-659 works by inhibiting the activity of a specific enzyme known as Bruton's tyrosine kinase (BTK), which plays a key role in the signaling pathways that regulate the growth and survival of cancer cells and immune cells. By blocking the activity of BTK, TAK-659 can help to slow down the progression of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects in vitro and in vivo. These include inhibition of BTK activity, suppression of cell proliferation and survival, induction of apoptosis, and modulation of immune cell function.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 for lab experiments is its specificity for BTK, which makes it a useful tool for studying the role of this enzyme in cancer and autoimmune diseases. However, one limitation of TAK-659 is its relatively low potency compared to other BTK inhibitors, which may limit its effectiveness in certain applications.

Future Directions

There are many potential future directions for research on TAK-659 and other BTK inhibitors. Some of the most promising areas of investigation include the development of more potent and selective inhibitors, the identification of biomarkers that can predict patient response to treatment, and the exploration of combination therapies that can enhance the efficacy of BTK inhibitors in cancer and autoimmune diseases. Additionally, further research is needed to fully understand the long-term safety and efficacy of TAK-659 and other BTK inhibitors in clinical settings.

Scientific Research Applications

TAK-659 has been the subject of extensive scientific research, with numerous studies investigating its potential as a treatment for various types of cancer and autoimmune diseases. Some of the most promising applications of TAK-659 include the treatment of chronic lymphocytic leukemia, mantle cell lymphoma, and multiple myeloma.

Properties

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2/c20-15(12-4-2-1-3-5-12)18-13-6-8-14(9-7-13)24(21,22)19-16-17-10-11-23-16/h6-12H,1-5H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQXHDRNBODHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}cyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}cyclohexanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}cyclohexanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}cyclohexanecarboxamide
Reactant of Route 6
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}cyclohexanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.